

Propylene Glycol Monooleate: Application Notes and Protocols for Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Propylene glycol monooleate*

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Propylene glycol monooleate (PGMO) is a versatile non-ionic surfactant and emulsifier increasingly utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Its amphiphilic nature, arising from the esterification of propylene glycol with oleic acid, allows it to act as a solvent, emulsifier, and penetration enhancer. This document provides detailed application notes and protocols for the effective use of **propylene glycol monooleate** in various pharmaceutical preparations.

Physicochemical Properties and Applications

Propylene glycol monooleate is a colorless to pale yellow, oily liquid. Its functional properties make it a valuable excipient in a range of dosage forms.[1]

Key Properties:

- **Emulsifier and Stabilizer:** It facilitates the formation and stabilization of emulsions by reducing the interfacial tension between oil and water phases.[2]
- **Solubilizing Agent:** It can significantly enhance the solubility of hydrophobic (lipophilic) drugs, thereby improving their dissolution and potential for absorption.[1]
- **Penetration Enhancer:** In topical and transdermal formulations, it can improve the permeation of APIs through the skin.[3]

- Solvent and Carrier: It serves as a solvent and carrier for APIs in oral, topical, and injectable preparations.[2][3]

Primary Applications:

- Self-Emulsifying Drug Delivery Systems (SEDDS): PGMO is a common lipid component in SEDDS, which are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][5][6] This enhances the oral bioavailability of poorly soluble drugs.[7]
- Topical Formulations: It is used in creams, gels, and lotions to improve drug solubility, skin penetration, and overall formulation stability.[3]
- Oral Solutions: PGMO can be used to formulate oral solutions of drugs with poor aqueous solubility.[8]

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to the application of **propylene glycol monooleate** and similar esters in pharmaceutical formulations.

Table 1: Solubility of Poorly Soluble Drugs in Various Excipients

Drug	Propylene Glycol Monoester	Other Oils/Lipids	Solubility (mg/mL or mg/g)	Reference
Ibuprofen	Propylene Glycol Monocaprylate	Oleic Acid	Similar to Oleic Acid	[9]
Ibuprofen	Propylene Glycol	-	>300 mg/g	[10]
Ketoconazole	Propylene Glycol	Polyethylene Glycol (PEG)	Higher than PEG and Glycerin	[11]
Ketoconazole	-	Oleic Acid	8.5×10^{-3} (mole fraction at 318.2 K)	[12]
Progesterone	Propylene Glycol	Ethanol	1g in 5 mL	[9]

Table 2: Example Formulations of Self-Emulsifying Drug Delivery Systems (SEDDS)

Drug	Oil Phase (including PGMO or derivative)	Surfactant	Co- surfactant	Droplet Size (nm)	Reference
Celecoxib	Capryol 90 (Propylene glycol monocaprylate)	Cremophor RH 40	Propylene Glycol	169.4	[13]
Itraconazole	Capryol 90	Labrasol, Tween 20	Transcutol P	<200	[14]
Cyclosporine A	Maisine 35-1 (glyceryl monolinoleate)	Kolliphor RH40	Ethanol, Propylene Glycol	~40	[15]
Morin	Labrafil M 1944 CS (Oleoyl polyoxyl-6 glycerides)	Cremophor RH 40	Transcutol P	~140	[15]
Simvastatin	Castor Oil/Olive Oil	-	-	-	[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **propylene glycol monooleate**.

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps for developing a SEDDS formulation for a poorly water-soluble drug.

1. Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- **Propylene Glycol Monooleate** (Oil phase)
- Surfactant (e.g., Cremophor RH 40, Tween 80)
- Co-surfactant (e.g., Propylene Glycol, Transcutol P)
- Vortex mixer
- Magnetic stirrer with heating plate
- Water bath
- Particle size analyzer

2. Procedure:

- Excipient Screening:
- Determine the solubility of the API in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.[\[5\]](#)
- Construction of Pseudo-Ternary Phase Diagram:
- Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.
- For each mixture, titrate with water dropwise under gentle agitation.
- Visually observe the mixtures for transparency and phase separation to identify the microemulsion region.[\[17\]](#)
- Formulation Preparation:
- Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant within the microemulsion region.
- Accurately weigh the required amounts of **propylene glycol monooleate**, surfactant, and co-surfactant into a glass vial.

- Heat the mixture to 30-50°C while stirring to ensure homogeneity.[4]
- Add the pre-weighed API to the mixture and stir until it is completely dissolved.[16]
- Characterization:
 - Self-Emulsification Assessment: Add a small amount of the prepared SEDDS formulation to a larger volume of water (e.g., 1:100 ratio) with gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.
 - Droplet Size Analysis: Dilute the SEDDS with water and measure the globule size and polydispersity index (PDI) using a particle size analyzer.
 - Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the methodology to evaluate the effect of **propylene glycol monooleate** on the skin permeation of a drug from a topical formulation.

1. Materials and Equipment:

- Franz diffusion cells
- Excised skin (e.g., human or animal)
- Topical formulation containing the API and **propylene glycol monooleate**
- Receptor medium (e.g., phosphate-buffered saline)
- Magnetic stir bars
- Water bath with circulator
- HPLC or other suitable analytical instrument

2. Procedure:

- Skin Preparation:

- Thaw the excised skin at room temperature.
- Carefully remove any subcutaneous fat.
- Cut the skin into appropriate sizes to fit the Franz diffusion cells.
- Franz Cell Assembly:
 - Fill the receptor chamber with pre-warmed (37°C) and degassed receptor medium, ensuring no air bubbles are trapped.
 - Place a small magnetic stir bar in the receptor chamber.
 - Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.
 - Clamp the two chambers together securely.
- Experiment Execution:
 - Place the assembled Franz cells in a water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.
 - Apply a known amount of the topical formulation evenly onto the surface of the skin in the donor chamber.
 - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
 - Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
- Sample Analysis:
 - Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).
- Data Analysis:
 - Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.
 - Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Protocol 3: Preparation of a Topical Microemulsion Gel

This protocol details the preparation of a microemulsion-based gel for topical delivery.

1. Materials and Equipment:

- API
- **Propylene Glycol Monooleate** (Oil phase)
- Surfactant (e.g., Tween 80)
- Co-surfactant (e.g., Propylene Glycol)
- Gelling agent (e.g., Carbopol)
- Neutralizing agent (e.g., Triethanolamine)
- Magnetic stirrer
- Homogenizer

2. Procedure:

- Microemulsion Preparation:
 - Prepare the oil phase by dissolving the API in **propylene glycol monooleate**.
 - Prepare the aqueous phase.
 - Separately, mix the surfactant and co-surfactant.
 - Slowly add the oil phase to the surfactant/co-surfactant mixture with constant stirring to form the microemulsion pre-concentrate.
 - Add the aqueous phase dropwise to the pre-concentrate with continuous stirring.[8]
- Gel Preparation:
 - Disperse the gelling agent (e.g., Carbopol) in a portion of the aqueous phase with continuous stirring until a uniform dispersion is formed.
 - Slowly add the prepared microemulsion to the gel base with gentle mixing.
 - Neutralize the gel by adding a neutralizing agent (e.g., triethanolamine) dropwise until the desired pH and viscosity are achieved.

Protocol 4: Stability Testing of a Propylene Glycol Monooleate-Containing Formulation

This protocol provides a general framework for assessing the stability of a pharmaceutical formulation containing **propylene glycol monooleate**.

1. Materials and Equipment:

- Stability chambers (controlled temperature and humidity)
- Validated stability-indicating analytical method (e.g., HPLC)
- pH meter
- Viscometer
- Microscope

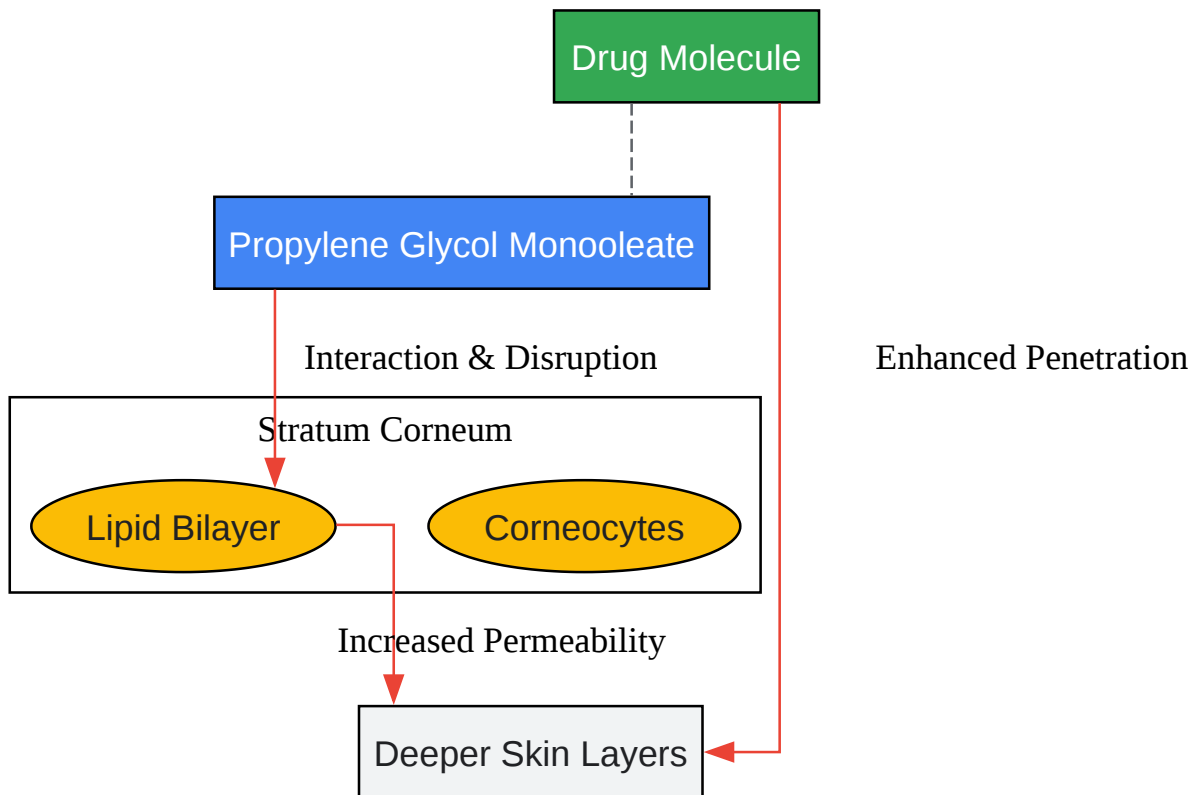
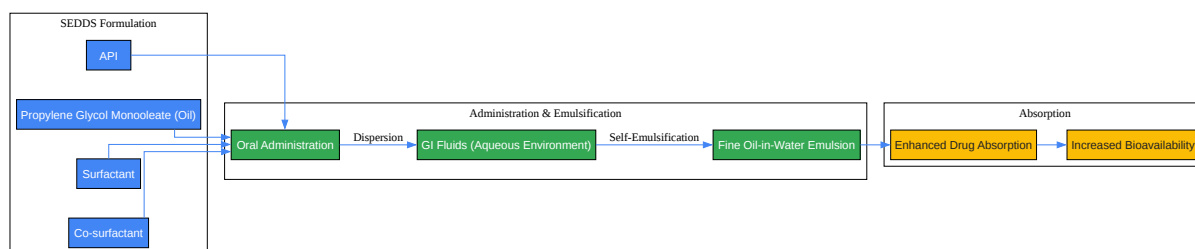
2. Procedure:

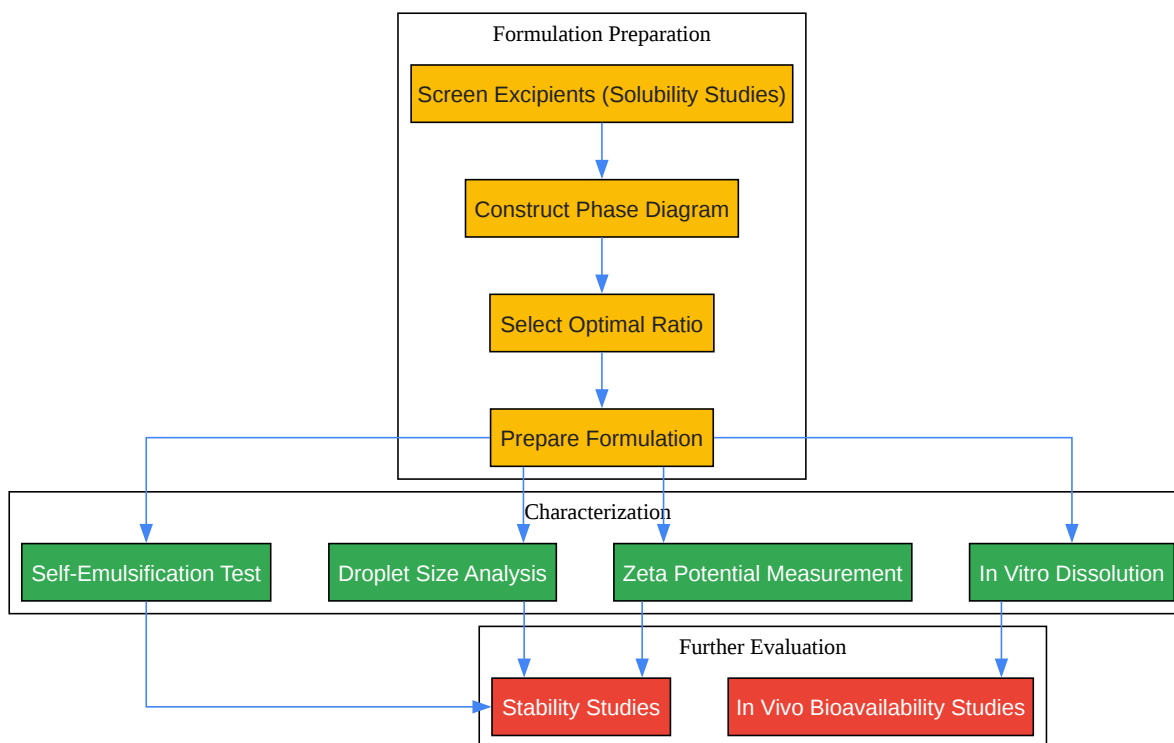
- Sample Preparation and Storage:
 - Package the formulation in the intended final container-closure system.
 - Place the samples in stability chambers under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[\[18\]](#)
- Testing Schedule:
 - Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[\[19\]](#)
- Analytical Testing:
 - Assay and Impurities: Use a validated stability-indicating method to determine the concentration of the API and to detect and quantify any degradation products.
 - Physical Properties: Evaluate appearance, color, odor, pH, and viscosity. For emulsions, assess phase separation, globule size, and microscopic appearance.
- Forced Degradation Studies (as part of method validation):

- Subject the drug substance and/or formulation to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products and to demonstrate the specificity of the analytical method.[\[7\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of **propylene glycol monooleate**.





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